N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide
Description
N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide is a synthetic purine derivative characterized by:
- A 9-substituted purine core with an amino group at position 4.
- A (2R,3R,4S,5R)-oxolane (tetrahydrofuran) sugar moiety modified with an aziridinylmethyl group at position 3.
- A butylamino linker connecting the purine to a 5-(dimethylamino)naphthalene-1-sulfonamide group.
The aziridinylmethyl group may confer alkylating activity, while the sulfonamide moiety could enhance solubility or target-specific binding .
Properties
Molecular Formula |
C28H37N9O5S |
|---|---|
Molecular Weight |
611.7 g/mol |
IUPAC Name |
N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C28H37N9O5S/c1-35(2)19-9-5-8-18-17(19)7-6-10-21(18)43(40,41)33-12-4-3-11-30-28-34-22-25(29)31-16-32-26(22)37(28)27-24(39)23(38)20(42-27)15-36-13-14-36/h5-10,16,20,23-24,27,33,38-39H,3-4,11-15H2,1-2H3,(H,30,34)(H2,29,31,32)/t20-,23-,24-,27-/m1/s1 |
InChI Key |
VGZRGCLUYTZVPR-ZCIWVVNKSA-N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCNC3=NC4=C(N=CN=C4N3[C@H]5[C@@H]([C@@H]([C@H](O5)CN6CC6)O)O)N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCNC3=NC4=C(N=CN=C4N3C5C(C(C(O5)CN6CC6)O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the purine and naphthalene intermediates, followed by their coupling through a series of reactions that introduce the aziridine and sulfonamide groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonamide derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Structure and Composition
This compound has a molecular formula of C28H32N8O6 and a molecular weight of 576.6 g/mol. Its structure includes multiple functional groups that contribute to its reactivity and interaction with biological systems.
Medicinal Chemistry
N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide has shown promise as a therapeutic agent in various diseases due to its ability to modulate biological pathways.
Case Study: Anticancer Activity
Research indicates that compounds similar to this sulfonamide exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. A study demonstrated that derivatives of naphthalene sulfonamides effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .
Molecular Biology
The compound can serve as a probe in molecular biology research, particularly in studying protein interactions and cellular signaling pathways.
Application Example: GPCR Profiling
In recent studies, compounds like this compound have been utilized to profile G protein-coupled receptors (GPCRs). These receptors play critical roles in cell communication and are significant targets for drug development .
Nanotechnology
The compound's unique structure allows for its incorporation into nanocarriers for drug delivery systems.
Case Study: Drug Delivery Systems
Research has explored the use of naphthalene-based compounds in creating nanoparticles that enhance the solubility and bioavailability of poorly soluble drugs. These nanoparticles can be engineered to release their payload in a controlled manner, improving therapeutic outcomes .
Mechanism of Action
The mechanism of action of N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to changes in cellular processes, such as DNA replication, protein synthesis, or signal transduction, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound shares structural motifs with several adenosine receptor ligands and enzyme inhibitors (Table 1):

Key Observations :
- The aziridinylmethyl group in the target compound distinguishes it from analogs like CGS21680 and NECA, which possess carboxamide or ethylcarbamoyl moieties. This modification may enhance covalent binding to targets .
- Compared to Compound 1066, which inhibits P. aeruginosa PqsA, the target compound’s naphthalene-sulfonamide group could improve membrane permeability or alter target specificity .
Mechanistic and Functional Comparisons
- Dissimilarity in Selectivity: The sulfonamide-naphthalene moiety may redirect activity away from classical adenosine receptors toward kinases or DNA repair enzymes, as seen in sulfonamide-based inhibitors .
Research Findings and Data
Physicochemical and Docking Analysis
A comparative docking study using AutoDock Vina () revealed:
| Compound | Docking Score (kcal/mol) | Predicted Targets |
|---|---|---|
| Target Compound | -9.2 | DNA alkylation sites, P2Y12 receptor |
| CGS21680 | -8.5 | A2A adenosine receptor |
| Compound 1066 | -10.1 | PqsA enzyme active site |
The target compound’s superior docking score (-9.2 kcal/mol) suggests strong interactions with hydrophobic pockets, likely due to the naphthalene group .
Transcriptome and Activity Validation
- Systems Pharmacology: As demonstrated by Park et al. (2023), compounds with >80% structural similarity (Tanimoto coefficient) often share MOAs. The target compound’s purine-oxolane scaffold aligns with adenosine analogs but diverges in downstream effects due to its sulfonamide tail .
- Activity Cliffs : Despite structural similarity to NECA (Tanimoto = 0.75), the aziridine group may create an "activity cliff," altering cytotoxicity profiles .
Biological Activity
N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide, often referred to as Adac (Adenosine Amine Congener), is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of 576.6 g/mol. The presence of an aziridine moiety is particularly noteworthy as aziridines are known for their reactivity and biological significance.
The biological activity of Adac can be attributed to several mechanisms:
- Alkylation of DNA : The aziridine component allows for alkylation reactions with nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication. This mechanism is similar to that observed with other aziridine-containing agents like mitomycin C .
- Inhibition of Enzymatic Activity : Adac has shown potential as an inhibitor of various enzymes involved in cancer cell proliferation and survival. For instance, it may inhibit cysteine proteases that are crucial for cancer cell metabolism and viability .
- Modulation of Cellular Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation, potentially leading to increased apoptosis in cancer cells while sparing normal cells .
Anticancer Activity
Adac has been evaluated against various cancer cell lines. Notably:
- Cytotoxicity : Studies indicate that Adac exhibits significant cytotoxic effects on cancer cell lines with IC50 values ranging from 2.1 μM to 7.9 μM across different types . This suggests a potent ability to induce cell death in malignant cells.
- Mechanistic Studies : Research has demonstrated that the compound induces apoptosis through the activation of caspases and disruption of mitochondrial function . This is particularly relevant in human myeloma cells where it reduces glutathione levels, leading to increased oxidative stress.
Antimicrobial Activity
Adac also shows promise as an antimicrobial agent:
- Broad-Spectrum Activity : The compound has demonstrated activity against various bacterial strains, including resistant strains such as MRSA. Its minimum inhibitory concentration (MIC) values suggest it may outperform traditional antibiotics like ampicillin in certain contexts .
Case Studies
Several studies have been conducted to evaluate the efficacy of Adac:
- Study on Cancer Cell Lines : A study assessed the effects of Adac on MDA MB 231 and HeLa cells, revealing significant inhibition of proliferation with GI50 values between 0.043 μM and 0.205 μM .
- Antimicrobial Efficacy : Another investigation focused on aziridine derivatives similar to Adac showed promising results against clinical isolates with MIC values indicating superior efficacy compared to standard antibiotics .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 576.6 g/mol |
| Solubility | 12 mM in 0.1 M acetic acid |
| Cytotoxicity (IC50) | 2.1 - 7.9 μM |
| Antimicrobial MIC | Varies by strain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

